5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Description
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a pyrazole derivative characterized by a trifluoromethylphenyl substituent at position 1, an amino group at position 5, and a cyano group at position 2. This compound is structurally related to the insecticide Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) but lacks the sulfinyl and chlorine substituents critical to Fipronil’s bioactivity . Key spectroscopic data include:
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-2-1-3-9(4-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPSQZLGVLIOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC(=N2)C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves multiple steps. One common method includes the reaction of diazonium salts derived from 3-(trifluoromethyl)aniline with ethyl cyanoacetate under specific conditions. This reaction is followed by cyclization with ammonia to form the pyrazole ring . The reaction conditions often involve the use of organic solvents and inert gas protection to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Position 1 Aryl Group Modifications
- Key Insight : The position and electronegativity of aryl substituents influence solubility and bioactivity. For example, 2,6-dichloro substitution in Fipronil enhances binding to insect GABA receptors compared to the target compound’s simpler structure .
Functional Group Variations
Physicochemical and Spectral Comparisons
Melting Points and Stability
- Compounds with electron-withdrawing groups (e.g., nitro in 2i, 2j) exhibit higher melting points (231–233°C for 2i) due to increased crystallinity .
- The target compound’s lack of polar groups (e.g., sulfinyl) likely reduces its melting point compared to Fipronil (195–203°C) .
Spectroscopic Signatures
- ¹³C NMR: The target compound shows peaks at δ 94, 121, and 147 ppm, corresponding to the pyrazole ring and cyano group . Fipronil’s ¹³C NMR includes additional signals (δ 135–142 ppm) from the sulfinyl group .
- IR Spectroscopy: Cyano stretches (~2200 cm⁻¹) are consistent across analogs, while sulfinyl groups in Fipronil absorb at ~1050 cm⁻¹ .
Biological Activity
5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a member of the pyrazole class, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation-related conditions. Its structure includes an amino group, a trifluoromethyl group, and a cyano group, which contribute to its biological efficacy.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), both of which play critical roles in the inflammatory response and tumor progression. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to effective inhibition.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range (0.08–12.07 mM) for its inhibitory effects on tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects through the inhibition of COX-2 and 5-LOX pathways. In vivo studies indicated that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha in models of induced inflammation . The anti-inflammatory activity was further supported by docking studies that elucidated its binding interactions with the active sites of these enzymes.
Antioxidant Properties
In addition to its antitumor and anti-inflammatory activities, this pyrazole derivative also exhibits antioxidant properties. It has been found to scavenge free radicals effectively, contributing to cellular protection against oxidative stress . This dual action (anti-inflammatory and antioxidant) positions it as a potential therapeutic agent in chronic inflammatory diseases.
Study 1: In Vitro Anticancer Activity
In a comparative study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 10 μM against breast cancer cells .
Study 2: In Vivo Anti-inflammatory Efficacy
An animal model study assessed the anti-inflammatory effects of this compound following lipopolysaccharide (LPS) administration. The treatment group exhibited a marked decrease in paw edema and lower levels of inflammatory mediators compared to the control group, indicating its potential as an effective anti-inflammatory agent .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
